2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride

概要

説明

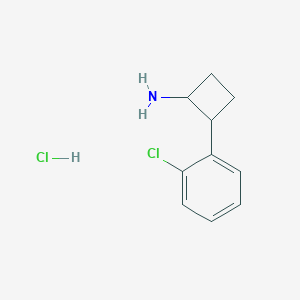

2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is an organic compound with the molecular formula C10H13Cl2N. It is a cyclobutylamine derivative where the amine group is attached to a cyclobutane ring, which is further substituted with a 2-chlorophenyl group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzyl cyanide with cyclobutanone in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

Oxidation: The amine group in this compound can undergo oxidation to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

- 2-(4-Chlorophenyl)cyclobutan-1-amine hydrochloride

- 2-(2-Bromophenyl)cyclobutan-1-amine hydrochloride

- 2-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride

Comparison: 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and biological activity. Compared to its analogs with different halogen substitutions, it may exhibit distinct chemical and pharmacological properties .

生物活性

2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride is an organic compound with the molecular formula C10H13Cl2N and a molecular weight of 218.13 g/mol. This compound features a cyclobutane ring substituted with a 2-chlorophenyl group and an amine functional group, classifying it as a cyclobutylamine derivative. Its unique structure suggests potential interactions with various biological targets, leading to diverse pharmacological activities.

Pharmacological Properties

Research into the biological activity of this compound indicates promising pharmacological properties. Initial studies have focused on its potential applications in treating neurological disorders due to its structural similarity to psychoactive compounds. The compound has shown promise in modulating neurotransmitter systems, although extensive clinical trials are necessary to confirm its efficacy and safety.

The compound's mechanism of action involves interactions with specific receptors and enzymes, potentially affecting various biochemical pathways. Studies have indicated that it may exhibit inhibitory effects on certain enzymes and affinity for specific receptors, suggesting its role as a modulator in biochemical processes.

Experimental Findings

In Vitro Studies : Various in vitro assays have been conducted to evaluate the compound's biological activity. These studies typically involve assessing the compound's effects on cell lines and its ability to inhibit or activate specific biological pathways.

Animal Models : Animal studies have also been employed to investigate the pharmacodynamics and pharmacokinetics of the compound. These studies help in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics essential for therapeutic applications.

Case Studies

- Antimycobacterial Activity : A study evaluated the compound's activity against Mycobacterium tuberculosis using high-throughput screening methods. The results indicated that certain analogs exhibited significant inhibition of bacterial growth, highlighting the potential for developing new antimycobacterial agents .

- Neuropharmacological Effects : Another study explored the effects of this compound on neurotransmitter systems in rodent models. The findings suggested that the compound could influence dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive functions.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Potential modulation of neurotransmitter systems; antimycobacterial activity | Contains a 2-chlorophenyl group affecting reactivity |

| 2-(4-Chlorophenyl)cyclobutan-1-amine hydrochloride | Similar neuropharmacological effects; potential antitumor properties | Substituted with a chlorine atom at the para position |

| 2-(2-Bromophenyl)cyclobutan-1-amine hydrochloride | Exhibits antibacterial properties; lower cytotoxicity against HepG2 cells | Contains a bromine atom instead of chlorine |

| 2-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride | Potentially enhanced electronic properties; studied for antiviral effects | Contains a fluorine atom affecting electronic properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Chlorophenyl)cyclobutan-1-amine hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthetic routes may involve cyclobutane ring formation via [2+2] photocycloaddition of styrene derivatives with dichloroethylene, followed by amine functionalization. Reaction optimization includes controlling photochemical conditions (UV light intensity, solvent polarity) and catalyst screening (e.g., Lewis acids). Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) can enhance yield. Reaction progress should be monitored using TLC (Rf comparison) or HPLC (retention time matching) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the cyclobutane ring (e.g., δ 3.5–4.0 ppm for ring protons) and chlorophenyl substitution pattern.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C10H12ClN, m/z 181.66) and detects fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies.

- HPLC : Assess purity using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Keep in a desiccator at 2–8°C, away from oxidizing agents.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Measures : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists. Reference safety data from structurally similar chlorophenols .

Advanced Research Questions

Q. How can researchers investigate the compound's potential interactions with neuronal receptors, and what experimental models are appropriate?

- Methodological Answer :

- Radioligand Binding Assays : Use 3H-labeled compound to compete with known ligands (e.g., dopamine D2 receptor antagonists) in rat striatal membrane preparations.

- Surface Plasmon Resonance (SPR) : Immobilize receptors on sensor chips to quantify binding kinetics (ka, kd) in real-time.

- In Silico Docking : Perform molecular docking (AutoDock Vina) to predict binding poses in receptor active sites. Validate with mutational studies .

Q. How can discrepancies in reported physicochemical properties (e.g., logP) be resolved?

- Methodological Answer :

- Experimental Validation : Determine logP via the shake-flask method (octanol/water partitioning) and compare with computational predictions (e.g., XlogP = 2.2 from ).

- Elemental Analysis : Confirm purity (>98%) to rule out impurities affecting solubility or hydrophobicity.

- Cross-Validation : Compare data from multiple techniques (e.g., HPLC-derived retention factors vs. calculated logP) .

Q. How to design a stability study under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 28 days.

- Analytical Monitoring : Use LC-MS/MS to quantify degradation products (e.g., hydrolyzed cyclobutane or dechlorinated byproducts).

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. What strategies enhance the detection of trace amounts in biological matrices?

- Methodological Answer :

- Derivatization : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to improve MS sensitivity.

- LC-MS/MS Optimization : Use a C18 column (2.1 × 50 mm, 1.7 µm) with MRM transitions (e.g., m/z 182→136 for quantification).

- Matrix Effects Mitigation : Spike blank plasma with internal standards (e.g., deuterated analogs) to normalize recovery rates (85–115% acceptance) .

特性

IUPAC Name |

2-(2-chlorophenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-9-4-2-1-3-7(9)8-5-6-10(8)12;/h1-4,8,10H,5-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYQTGMGVYSVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。